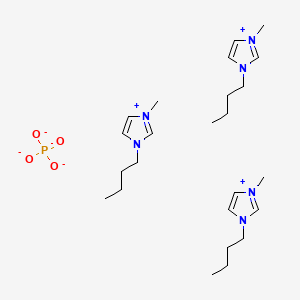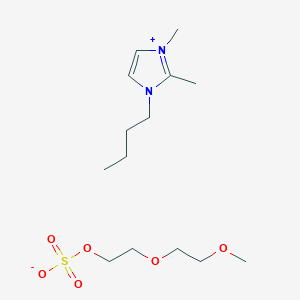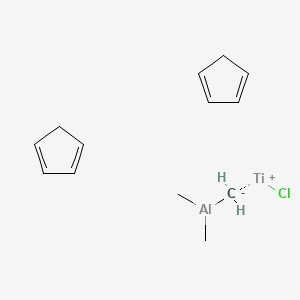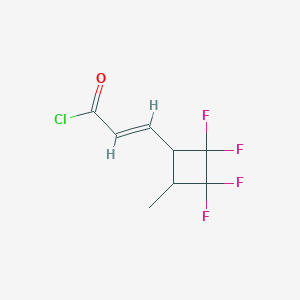
3-(4-METHYL-2,2,3,3-TETRAFLUOROCYCLOBUT-1-YL)ACRYLOYL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride is a chemical compound with the molecular formula C8H7ClF4O and a molecular weight of 230.59 g/mol.
Vorbereitungsmethoden
The synthesis of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves several steps. One common method includes the reaction of 4-methyl-2,2,3,3-tetrafluorocyclobutanone with acryloyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various reagents.
Polymerization: The acryloyl group can also participate in polymerization reactions, forming polymers with unique properties.
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride has significant potential in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of new biochemical assays and probes.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It has applications in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the acryloyl group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride include:
2,2,3,3-Tetrafluorobutanediol: This compound shares the tetrafluorocyclobutyl structure but differs in its functional groups.
1-Chloro-2,2,3,3-tetrafluoropropane: Another compound with a similar fluorinated structure but different reactivity and applications.
The uniqueness of this compound chloride lies in its combination of the acryloyl group with the tetrafluorocyclobutyl structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
(E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXKOPKBGNNPHV-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)F)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C1(F)F)(F)F)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


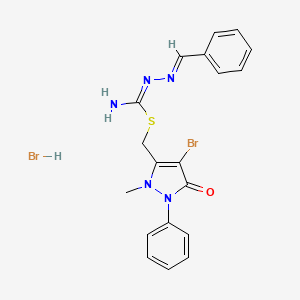

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)

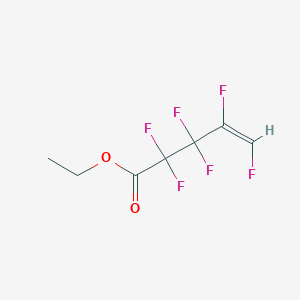
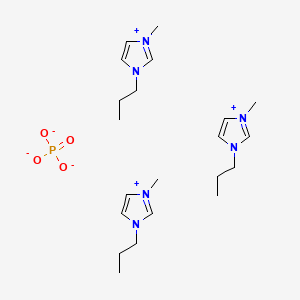
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)

